

## Application Notes and Protocols for Measuring Egfr-IN-94 Activity

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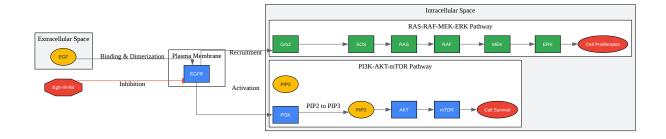
## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the activity of **Egfr-IN-94**, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following sections describe the EGFR signaling pathway, methods for determining the biochemical and cellular activity of **Egfr-IN-94**, and example data presentation.

## **EGFR Signaling Pathway**

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[1][2] Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] This activation initiates several downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[3][4][5] Aberrant EGFR signaling, due to overexpression or mutations, is a key driver in the development and progression of various cancers.[3][5]





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Caption: EGFR Signaling Pathway and the inhibitory action of Egfr-IN-94.

### **Data Presentation**

Table 1: Biochemical Activity of Egfr-IN-94

Kinase Target	IC50 (nM)
EGFR (Wild-Type)	5.2
EGFR (L858R)	1.8
EGFR (T790M)	250.7
HER2	89.4
HER4	152.3
VEGFR2	>1000

## **Table 2: Cellular Activity of Egfr-IN-94**

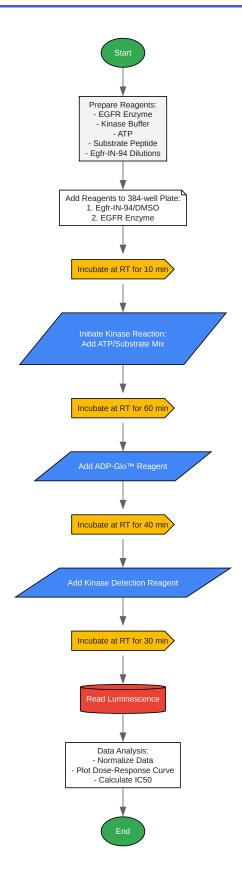


Cell Line	EGFR Status	Proliferation IC50 (nM)	p-EGFR IC50 (nM)
A431	Wild-Type (amplified)	15.8	8.1
NCI-H1975	L858R/T790M	350.2	295.5
PC-9	del E746-A750	4.5	2.3
MCF-7	Low EGFR expression	>2000	>2000

# Experimental Protocols Biochemical Kinase Assay for Egfr-IN-94

This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of **Egfr-IN-94** against purified EGFR kinase. The assay measures the amount of ADP produced, which correlates with kinase activity.





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Caption: Workflow for the biochemical kinase assay.



#### Materials:

- Purified recombinant EGFR kinase domain
- Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)
- ATP
- Poly-Glu, Tyr (4:1) substrate
- Egfr-IN-94
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

#### Procedure:

- Prepare a serial dilution of **Egfr-IN-94** in DMSO. Further dilute in kinase buffer.
- Add 2.5 μL of the diluted Egfr-IN-94 or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 μL of EGFR enzyme solution to each well.
- Incubate at room temperature for 10 minutes.
- To initiate the reaction, add 5  $\mu$ L of a solution containing ATP and the substrate peptide. The final ATP concentration should be at the Km for EGFR.
- Incubate the reaction at room temperature for 60 minutes.
- Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

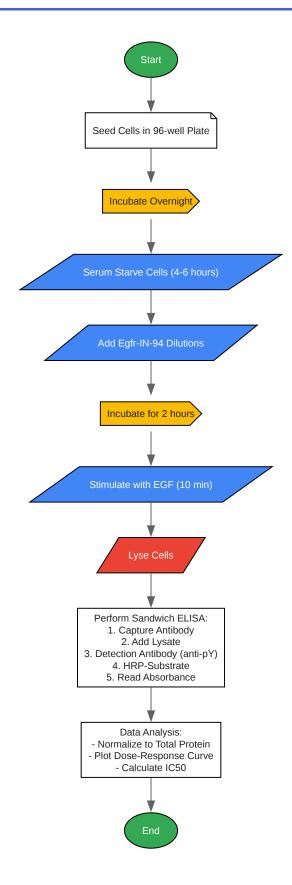


- Briefly, add 5 μL of ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
- Measure the luminescence using a plate reader.
- The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.

## **Cell-Based EGFR Phosphorylation Assay**

This protocol outlines a method to measure the inhibitory effect of **Egfr-IN-94** on the phosphorylation of EGFR in a cellular context using an ELISA-based approach.





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Caption: Workflow for the cell-based EGFR phosphorylation assay.



#### Materials:

- A431 cells (or other EGFR-expressing cell line)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Serum-free DMEM
- Egfr-IN-94
- · Recombinant human EGF
- · Cell lysis buffer
- Phospho-EGFR (Tyr1068) and Total EGFR ELISA kits
- 96-well cell culture plates
- Microplate reader

#### Procedure:

- Seed A431 cells into a 96-well plate at a density of 2 x 10<sup>4</sup> cells per well and allow them to adhere overnight.
- The next day, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours to serum-starve the cells.
- Prepare serial dilutions of Egfr-IN-94 in serum-free medium and add them to the respective wells. Include a vehicle control (DMSO).
- Incubate the cells with the inhibitor for 2 hours at 37°C.
- Stimulate the cells by adding EGF to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 10 minutes at 37°C.
- Aspirate the medium and lyse the cells by adding ice-cold lysis buffer.



- Determine the levels of phosphorylated EGFR (p-EGFR) and total EGFR in the cell lysates using the respective ELISA kits according to the manufacturer's instructions.
- The absorbance is read on a microplate reader.
- The p-EGFR signal is normalized to the total EGFR signal.
- The IC50 value is calculated by plotting the normalized p-EGFR signal against the logarithm of the inhibitor concentration.

## **Cell Proliferation Assay**

This protocol is for determining the effect of **Egfr-IN-94** on the proliferation of cancer cell lines that are dependent on EGFR signaling.

#### Materials:

- PC-9 cells (or other EGFR-dependent cell line)
- RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
- Egfr-IN-94
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar proliferation assay reagent
- 96-well clear-bottom, white-walled cell culture plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

#### Procedure:

- Seed PC-9 cells into a 96-well plate at a density of 3,000 cells per well in 100 μL of growth medium.
- Allow the cells to adhere for 24 hours.



- Prepare serial dilutions of Egfr-IN-94 in growth medium and add 100 μL to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO).
- Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. Briefly, allow the plate and reagent to equilibrate to room temperature. Add an amount of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

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